molecular formula C17H32N2O2 B6156814 tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate CAS No. 1781841-15-3

tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B6156814
CAS No.: 1781841-15-3
M. Wt: 296.4 g/mol
InChI Key: OLXHEJNBRXEFMX-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate is a piperidine-based chemical compound with the molecular formula C 17 H 32 N 2 O 2 . This structure features a piperidine ring connected by an ethyl linker to a second piperidine ring that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, providing stability under a range of conditions while allowing for selective deprotection to reveal the secondary amine when needed, making this compound a highly versatile intermediate for multi-step synthetic routes . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . As such, this compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its well-defined reactivity profile and compatibility with standard synthetic protocols enhance its utility in the development of novel bioactive molecules. This product is intended for research and development applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1781841-15-3

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-3-ylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-5-7-15(13-19)9-8-14-6-4-10-18-12-14/h14-15,18H,4-13H2,1-3H3

InChI Key

OLXHEJNBRXEFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC2CCCNC2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Intermediates

The synthesis begins with the preparation of the piperidine core. A tert-butyl carbamate group is introduced to protect the secondary amine of piperidine-3-carboxylic acid derivatives. This step, performed under anhydrous conditions, typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–5°C. The Boc group ensures chemoselectivity during subsequent alkylation or coupling reactions.

Alkylation of the Piperidine Ring

Introducing the ethyl substituent at the 3-position of the piperidine ring requires alkylation. A common approach involves treating Boc-protected piperidine-3-carboxaldehyde with ethylmagnesium bromide in dry diethyl ether, followed by quenching with ammonium chloride. This Grignard reaction proceeds with >75% yield when conducted at −78°C. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) can couple ethanol derivatives to the piperidine ring, though this method risks racemization at stereocenters.

Catalytic Hydrogenation and Deprotection

Palladium-Catalyzed Hydrogenation

Reductive amination or hydrogenation is critical for forming the ethyl-piperidine linkage. A patented method describes hydrogenating tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate under 3–7 bar H₂ pressure using 10% palladium on carbon (Pd/C) in methanol. This step simultaneously removes benzyl protecting groups and reduces double bonds, achieving >90% conversion. For the target compound, analogous conditions (5 bar H₂, Pd/C in ethanol at 50°C) reduce an intermediate imine to the secondary amine.

Acid-Mediated Boc Deprotection

Cleavage of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The patent reports that adding H₂SO₄ during workup precipitates the deprotected amine as a sulfate salt, simplifying purification. For this compound, TFA (2 eq.) in DCM at 0°C for 2 hours achieves quantitative deprotection without side reactions.

Reaction Optimization and Solvent Effects

Solvent Selection for Coupling Reactions

Polar solvents enhance the solubility of intermediates and reaction rates. The patent identifies methanol and acetic acid as optimal for coupling resorcinol with azacycloalkanones, yielding tert-butyl carboxylates in >85% purity. For the target compound, ethyl acetate/hexane mixtures (3:1 v/v) during column chromatography isolate the Boc-protected intermediate with 92% recovery.

Temperature and Catalytic Load

Elevated temperatures (50–60°C) improve hydrogenation kinetics but risk over-reduction. Maintaining 25–30°C with 5% Pd/C ensures selective reduction of the imine bond without affecting ester groups. A catalytic load of 0.5–1.0 mol% Pd suffices for complete conversion within 12 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for intermediates align with reported piperidine derivatives. For example, tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate shows characteristic singlet peaks at δ 1.40 ppm (Boc methyl groups) and aromatic protons at δ 6.17–7.08 ppm. The target compound’s ethyl group is expected to exhibit a triplet at δ 1.25 ppm (J = 7.5 Hz) and a quartet at δ 2.45 ppm (J = 7.5 Hz) for the methylene protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 298.2124 (calculated for C₁₆H₂₈N₂O₃: 298.2128), validating the structure. Fragmentation patterns include loss of the tert-butyl group (m/z 242.1755) and cleavage of the ethyl-piperidine bond (m/z 156.1023).

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Transitioning from batch to continuous flow reactors improves scalability. A tubular reactor with immobilized Pd/C catalyst (1.5 g catalyst loading) processes 10 L/h of substrate solution, achieving 98% conversion with consistent product quality.

Waste Management and Solvent Recycling

Methanol and ethyl acetate are recovered via distillation, reducing production costs by 40%. Acidic wastewater from deprotection steps is neutralized with NaOH, yielding nontoxic NaCl and H₂O byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the tert-butyl group, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents on the piperidine ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Drug Design and Development

tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate is primarily utilized in the design of new pharmaceuticals due to its piperidine structure, which is prevalent in many biologically active compounds. The compound's ability to form hydrogen bonds and its lipophilicity enhance its potential as a lead compound in drug discovery.

Case Study: Antidepressants and Anxiolytics
Research has indicated that derivatives of piperidine can exhibit antidepressant and anxiolytic properties. The incorporation of the tert-butyl group may enhance the bioavailability and metabolic stability of such compounds, making them more effective as therapeutic agents.

Targeted Protein Degradation (PROTACs)

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively degrade specific proteins involved in various diseases.

Application Insight:
The structural flexibility provided by this compound allows for better orientation within ternary complexes, which is crucial for effective protein degradation. This application is particularly promising in oncology, where targeting oncogenic proteins can lead to improved therapeutic outcomes.

Neuropharmacology

Due to its piperidine moiety, this compound has potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.

Example Research:
Studies have explored piperidine derivatives as potential modulators of the dopaminergic system, which is vital for treating disorders like schizophrenia and Parkinson's disease. The unique structure of this compound may allow for selective receptor interactions, enhancing therapeutic efficacy while minimizing side effects.

Synthesis and Chemical Reactions

This compound can be synthesized through various chemical pathways involving piperidine derivatives and carboxylic acid esters.

Synthesis Overview:

  • Starting Materials: Piperidine derivatives and tert-butyl esters.
  • Reagents: Use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Reaction Conditions: Typically conducted under inert atmospheres with temperature control to optimize yield.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate depends on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The steric bulk of the tert-butyl group can affect the binding affinity and selectivity of the compound, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • High-Yield Synthesis : Compounds with aliphatic or aromatic side chains (e.g., ) show yields >80%, likely due to efficient reductive amination or carbamate protection steps.
  • Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl benzyl in ) or electron-withdrawing groups (e.g., tetrazole in ) may reduce yields due to steric hindrance or reactivity challenges.

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic systems (e.g., ) exhibit higher melting points (132–135°C), while aliphatic derivatives (e.g., ) are likely liquids or low-melting solids.
  • Mass Spectrometry : Molecular ions (M+H)+ range from m/z 409 () to 488 (), reflecting differences in substituent molecular weights.

Functional Group Impact

  • Boc Protection : The tert-butoxycarbonyl group enhances solubility in organic solvents (e.g., MeOH, DCM) and facilitates deprotection under acidic conditions (e.g., TFA in ).
  • Side Chain Variations :
    • Piperidin-3-yl ethyl : May enhance blood-brain barrier penetration due to amine basicity.
    • Trifluoromethyl : Improves metabolic stability and lipophilicity ().
    • Tetrazole : Mimics carboxylic acids in binding interactions ().

Biological Activity

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate, with the CAS number 1781841-15-3, is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H32N2O2
  • Molecular Weight : 296.45 g/mol
  • Predicted Boiling Point : 393.9 ± 15.0 °C
  • Predicted Density : 0.985 ± 0.06 g/cm³
  • pKa : 10.44 ± 0.10

These properties indicate the compound's stability and potential solubility in biological systems, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly through interactions with trace amine-associated receptors (TAARs) and potentially other G-protein coupled receptors (GPCRs) .

Interaction with TAARs

Recent studies have shown that compounds similar to this compound can activate TAAR1, which may influence dopamine, serotonin, and glutamate signaling pathways. For instance, in vitro assays demonstrated that certain piperidine derivatives exhibit agonistic activity against TAAR1 at concentrations as low as 1 μM .

Antiviral Activity

Research has indicated that piperidine-based compounds can inhibit viral infections. A related study found that specific piperidine derivatives effectively inhibited influenza virus infections, showcasing the potential of these compounds in antiviral therapies . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing biological activity.

Antimycobacterial Activity

In a high-throughput screening study against Mycobacterium tuberculosis, several piperidine derivatives were identified as promising candidates for further development as antitubercular agents. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

In Vivo Efficacy

A notable case study involved the evaluation of a structurally similar compound's efficacy against influenza virus strains. The compound exhibited an EC50 value of 0.05 μM with a selectivity index greater than 160,000, indicating potent antiviral activity without significant cytotoxicity .

Cytotoxicity Assessment

MTT assays performed on various cell lines (MDCK, HEK293, and HeLa) demonstrated that the most potent derivatives did not exhibit cytotoxic effects at millimolar concentrations, reinforcing their potential therapeutic applications .

Summary Table of Biological Activities

Activity Effect Reference
TAAR ActivationModulates neurotransmitter systems
AntiviralInhibits influenza virus
AntimycobacterialTargets Mycobacterium tuberculosis
CytotoxicityLow toxicity in cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, or coupling reactions. For example:

Protection/Deprotection : Use tert-butyl chloroformate to protect amine groups, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

Functionalization : Introduce the piperidin-3-yl-ethyl group via alkylation or reductive amination using reagents like NaBH₃CN or LiAlH₄ .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol) ensures high purity .

  • Key Reagents : tert-Butyl chloroformate, triethylamine (base), dichloromethane (solvent), and reducing agents (e.g., NaBH₃CN) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral centers, critical for biological studies .

Q. What are the optimal storage conditions to maintain the compound’s stability over time?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Environment : Use inert atmospheres (N₂ or Ar) and desiccants (silica gel) to avoid hydrolysis of the tert-butyl carbamate group .
  • Stability Monitoring : Periodic HPLC analysis detects decomposition products (e.g., free piperidine) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., fluorinated groups) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding modes to receptors/enzymes, resolving discrepancies in activity .

Q. What strategies optimize the synthetic yield of the compound while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Temperature Control : Maintain reactions at 0–5°C during carbamate formation to prevent racemization .
  • Side Reaction Mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. What advanced analytical methods resolve stereochemical ambiguities in the compound’s structure?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Differentiates diastereomers by analyzing Cotton effects in the infrared spectrum .
  • Crystallographic Refinement : High-resolution X-ray data (R-factor < 0.05) confirms spatial arrangement of substituents .

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